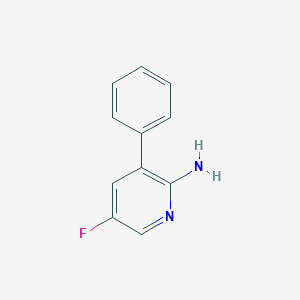
5-Fluoro-3-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-phenylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
Preparation Methods
The synthesis of 5-Fluoro-3-phenylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by further transformations . Industrial production methods often utilize high availability of fluorinated synthetic blocks and effective fluorinating reagents . The reaction conditions typically involve the use of acetic anhydride for acetylation and subsequent reactions to introduce the fluorine atom .
Chemical Reactions Analysis
5-Fluoro-3-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common reagents used in these reactions include acetic anhydride, hydrogenation catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Fluoro-3-phenylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-phenylpyridin-2-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. The pathways involved often include inhibition of specific enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
5-Fluoro-3-phenylpyridin-2-amine can be compared with other fluorinated pyridines and pyrimidines. Similar compounds include:
- 2-Fluoro-3-phenylpyridine
- 4-Fluoro-3-phenylpyridine
- 5-Fluoro-2-phenylpyridine
These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
1214331-56-2 |
|---|---|
Molecular Formula |
C11H9FN2 |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-fluoro-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
HREWVMSLQBUQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















